molecular formula C14H14BrClN2O3S2 B2828277 4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine CAS No. 2034472-34-7

4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine

Cat. No. B2828277
CAS RN: 2034472-34-7
M. Wt: 437.75
InChI Key: BRBIRQKYEDVHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)-3-chloropyridine is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds with sulfonyl and piperidine moieties are synthesized for their potential therapeutic applications. For instance, the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has been explored as potential drug candidates for Alzheimer’s disease treatment. These compounds undergo a series of synthesis steps, including electrophilic substitution and nucleophilic addition, to form targeted molecules with specific biological activities (Rehman et al., 2018).

Antibacterial Potentials

Compounds bearing the piperidine moiety have been synthesized and evaluated for their antibacterial properties. For example, N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nuclei were synthesized to explore their antibacterial potentials against various bacterial strains, demonstrating the importance of such compounds in developing new antimicrobial agents (Iqbal et al., 2017).

Antioxidant and Anticholinesterase Activity

The synthesis of sulfonyl hydrazones incorporating piperidine derivatives has been reported, highlighting their role in medicinal chemistry. These compounds were evaluated for their antioxidant capacity and anticholinesterase activity, offering insights into their potential therapeutic applications for conditions related to oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Antimicrobial Activity Evaluation

Synthesis of piperidin-4-yl methanone oxime derivatives and their evaluation for in vitro antibacterial and antifungal activities have been conducted. These studies aim to identify new antimicrobial agents that could be effective against pathogenic bacterial and fungal strains, underscoring the importance of sulfonyl and piperidine compounds in developing new antimicrobial therapies (Mallesha & Mohana, 2014).

properties

IUPAC Name

4-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]oxy-3-chloropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrClN2O3S2/c15-13-1-2-14(22-13)23(19,20)18-7-4-10(5-8-18)21-12-3-6-17-9-11(12)16/h1-3,6,9-10H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBIRQKYEDVHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.